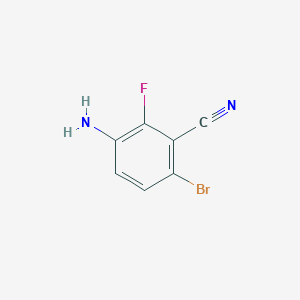

3-Amino-6-bromo-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGBAGGPPPUULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507928-98-4 | |

| Record name | 3-amino-6-bromo-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Critical Role of Solubility in the Application of 3-Amino-6-bromo-2-fluorobenzonitrile

An In-Depth Technical Guide to the Solubility of 3-Amino-6-bromo-2-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1] Its utility as a building block is largely dictated by its physicochemical properties, among which solubility stands as a paramount concern. The ability to effectively dissolve this compound in a suitable organic solvent is fundamental to its application in synthetic transformations, purification processes, and formulation studies. An understanding of its solubility profile across a range of solvents enables chemists to optimize reaction conditions, enhance yields, and ensure the homogeneity of reaction mixtures. In the context of medicinal chemistry, particularly in the synthesis of kinase inhibitors, the strategic placement of its functional groups allows for its incorporation into various heterocyclic scaffolds.[1] This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the interplay of its functional groups. This compound possesses a unique combination of substituents that influence its polarity and potential for intermolecular interactions.

-

Structure: The molecule consists of a benzene ring substituted with an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a nitrile (-C≡N) group.[1]

The presence of the amino group and the nitrogen atom of the nitrile group allows for hydrogen bonding, while the electronegative fluorine and bromine atoms, along with the nitrile group, contribute to the molecule's overall polarity. The aromatic ring itself provides a nonpolar character. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the choice of solvent.

Qualitative and Quantitative Solubility Profile

| Solvent | Solvent Type | Expected Solubility | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Moderate | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Moderately Polar | Moderate to Low | 25 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Nonpolar | Low | 25 | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Low | 25 | Data to be determined | Data to be determined |

| Hexanes | Nonpolar | Very Low | 25 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Moderate | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Moderate | 25 | Data to be determined | Data to be determined |

| Water | Polar Protic | Very Low | 25 | Data to be determined | Data to be determined |

Note: This table is intended as a guide for experimental work. The expected solubility is a prediction based on chemical principles.

The principle of "like dissolves like" is a useful guideline for predicting solubility.[3] Polar solvents are expected to better dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. Given the polar functional groups on this compound, it is anticipated to have higher solubility in polar aprotic solvents like DMSO and DMF, which can engage in dipole-dipole interactions. Its solubility in polar protic solvents like methanol and ethanol will be influenced by its ability to form hydrogen bonds. In nonpolar solvents such as hexanes and toluene, the solubility is expected to be limited due to the dominant polar nature of the molecule.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4]

Materials:

-

This compound (as solute)

-

A selection of organic solvents (e.g., DMSO, DMF, acetonitrile, ethyl acetate, DCM, toluene, methanol)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir the contents vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours). This ensures that the system reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vials for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the initial volume of the supernatant collected.

-

-

Alternative Quantification via HPLC/UV-Vis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the absorbance (UV-Vis) or peak area (HPLC) against the concentration of the standard solutions.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Analysis and Reporting:

-

Express the solubility in both mg/mL and mol/L.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Present the results in a clear and organized manner, such as the table provided in the "Qualitative and Quantitative Solubility Profile" section.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic organic chemistry and drug development. While comprehensive quantitative data is not widely published, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol herein, researchers can systematically evaluate its solubility in a variety of organic solvents. This knowledge is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the development of effective purification and formulation strategies.

References

- Solubility test for Organic Compounds. (2024).

- How to determine the solubility of a substance in an organic solvent?. (2024). ResearchGate.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4. (n.d.). Benchchem.

- 3-Amino-2-bromo-6-fluorobenzonitrile | 1415633-90-7. (n.d.). ChemScene.

- SAFETY DATA SHEET - 6-AMINO-3-BROMO-2-FLUOROBENZONITRILE. (2018). Apollo Scientific.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. (n.d.). Fisher Scientific.

Sources

The Strategic Utility of 6-Amino-3-bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of 6-amino-3-bromo-2-fluorobenzonitrile, a pivotal intermediate in contemporary drug discovery and development. We will delve into its chemical properties, synthesis, and strategic applications, with a particular focus on its role in the construction of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed methodologies.

Introduction: The Emergence of a Versatile Building Block

In the landscape of medicinal chemistry, the demand for novel molecular scaffolds with tunable properties is incessant. 6-Amino-3-bromo-2-fluorobenzonitrile (CAS No: 845866-92-4) has emerged as a highly valuable building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2][3][4] Its trifunctional nature, featuring an amino group, a bromine atom, and a fluorine atom on a benzonitrile core, offers a rich platform for a variety of chemical transformations.[1] This strategic arrangement of functional groups allows for the controlled and sequential introduction of molecular complexity, a crucial aspect in the optimization of lead compounds.

While the focus of this guide is on the 6-amino isomer, it is important to note the existence of its isomer, 3-Amino-2-bromo-6-fluorobenzonitrile (CAS No: 1415633-90-7), which also presents unique opportunities for synthetic diversification.[5][6] The distinct electronic and steric environments of these isomers can lead to different reactivity profiles and ultimately, to novel chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-amino-3-bromo-2-fluorobenzonitrile is fundamental to its effective utilization.

| Property | Value | Source(s) |

| CAS Number | 845866-92-4 | [1][2][3][4] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| Appearance | White to yellow or pale-purple to red or gray solid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | Room Temperature, in a cool, well-ventilated area, protected from light | [4][7] |

Synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile: A Mechanistic Perspective

The synthesis of 6-amino-3-bromo-2-fluorobenzonitrile is a prime example of leveraging the principles of nucleophilic aromatic substitution (SNAr). The starting material, 3-bromo-2-fluorobenzonitrile, is activated towards nucleophilic attack by the electron-withdrawing nitrile group. The fluorine atom, being highly electronegative, serves as an excellent leaving group in this context.

Reaction Scheme: Nucleophilic Aromatic Substitution

Caption: Synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile via SNAr.

Detailed Experimental Protocol: Synthesis via Amination

This protocol outlines a general procedure for the synthesis of 6-amino-3-bromo-2-fluorobenzonitrile.

Materials:

-

3-Bromo-2-fluorobenzonitrile

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Pressure-rated reaction vessel

Procedure:

-

In a pressure-rated vessel, dissolve 3-bromo-2-fluorobenzonitrile in DMSO.

-

Add an excess of the ammonia source to the solution. The excess is crucial to drive the reaction to completion and minimize side reactions.

-

Seal the vessel securely and heat the reaction mixture to a temperature in the range of 100-150 °C. The optimal temperature and reaction time should be determined empirically for the specific scale and equipment.

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by the slow addition of water. This will precipitate the product and dissolve any inorganic byproducts.

-

Collect the solid product by filtration, wash with water to remove residual DMSO and salts, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system if required.

Causality Behind Experimental Choices:

-

Solvent (DMSO): A polar aprotic solvent like DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of breaking the aromatic C-F bond.

-

Pressure Vessel: A sealed vessel is used to maintain the concentration of the volatile ammonia nucleophile at elevated temperatures.

The Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Small molecule kinase inhibitors have revolutionized the treatment of these diseases.[8][9] 6-Amino-3-bromo-2-fluorobenzonitrile is a key precursor for a variety of kinase inhibitor scaffolds.[1][10]

The strategic positioning of its functional groups allows for its incorporation into various heterocyclic systems that are common in kinase inhibitor design.[1]

-

The Amino Group (-NH₂): Acts as a potent nucleophile or a handle for amide bond formation, enabling the construction of pyrimidine, quinazoline, and other heterocyclic cores that mimic the hinge-binding region of ATP in the kinase active site.

-

The Bromo Group (-Br): Serves as a versatile synthetic handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[11][12][13] This allows for the exploration of the solvent-exposed regions of the kinase binding site, which can enhance potency and selectivity.

-

The Fluoro Group (-F): The presence of a fluorine atom can impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity through favorable electrostatic interactions.[10]

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: Generalized pathway for kinase inhibitor synthesis.

Key Synthetic Transformations and Mechanistic Insights

A. Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of 6-amino-3-bromo-2-fluorobenzonitrile relies on the SNAr mechanism. This is a two-step process:

-

Addition of the Nucleophile: The ammonia nucleophile attacks the carbon atom bearing the fluorine, which is activated by the electron-withdrawing nitrile group. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][14][15][16]

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group.

Caption: The addition-elimination mechanism of SNAr.

B. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 6-amino-3-bromo-2-fluorobenzonitrile scaffold is primed for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

This reaction forms a carbon-carbon bond between the aryl bromide and a boronic acid or ester.[13]

-

Catalytic Cycle: Involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[11][12][17]

-

Catalytic Cycle: Similar to the Suzuki coupling, it proceeds through oxidative addition, coordination of the amine, deprotonation to form a palladium amido complex, and reductive elimination.[12]

Caption: Generalized catalytic cycle for Pd cross-coupling.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of 6-amino-3-bromo-2-fluorobenzonitrile.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (likely complex splitting patterns due to F-H coupling) and a broad singlet for the amino protons.[1] |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with the nitrile carbon appearing at a characteristic downfield shift.[1] |

| Mass Spectrometry (MS) | A characteristic M and M+2 isotope pattern in an approximate 1:1 ratio, confirming the presence of a single bromine atom.[1] |

| FTIR | Characteristic absorption bands for N-H stretches (amine) around 3300-3500 cm⁻¹, the C≡N stretch (nitrile) around 2220-2260 cm⁻¹, and the C-F stretch around 1000-1400 cm⁻¹.[1] |

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. ¹⁹F NMR would also be highly informative.

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure.

Safety and Handling

6-Amino-3-bromo-2-fluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

Conclusion

6-Amino-3-bromo-2-fluorobenzonitrile is a testament to the power of strategic molecular design in modern pharmaceutical development. Its unique combination of reactive sites provides medicinal chemists with a versatile platform for the efficient synthesis of complex and biologically active molecules, most notably kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for unlocking its full potential in the quest for novel therapeutics.

References

- BenchChem. (n.d.). A Technical Guide to 6-Amino-3-bromo-2-fluorobenzonitrile: Synthesis, Properties, and Application in the Development of Next-Generation Kinase Inhibitors.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

- Zhang, Y., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.

- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.

- Fernandes, J. P. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 13456-13535.

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

- BenchChem. (n.d.). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.

-

ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PMC. (2024, October 30). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile. Retrieved from [Link]

-

DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). UA100846C2 - Compounds and compositions as protein kinase inhibitors.

Sources

- 1. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | Benchchem [benchchem.com]

- 2. 845866-92-4|6-Amino-3-bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 6-AMino-3-broMo-2-fluoro-benzonitrile | 845866-92-4 [chemicalbook.com]

- 4. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 [sigmaaldrich.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of 3-Amino-6-bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-bromo-2-fluorobenzonitrile is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Understanding its thermodynamic stability is paramount for ensuring safe handling, defining stable storage conditions, and developing robust synthetic processes. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By presenting detailed experimental protocols and interpreting hypothetical data, this document serves as a vital resource for professionals requiring a deep understanding of the material's thermal behavior.

Introduction: The Criticality of Thermal Stability

This compound (C₇H₄BrFN₂) is a halogenated aminobenzonitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and heat-resistant polymers.[1][2] The presence of multiple reactive functional groups—amino, bromo, fluoro, and nitrile—on the benzene ring suggests a complex reactivity profile.[1] For drug development professionals, ensuring the thermal stability of such an intermediate is a non-negotiable aspect of process safety and quality control.[3][4] Uncontrolled thermal decomposition can lead to hazardous exothermic events, degradation of product purity, and ultimately, the failure of a synthetic campaign.

This guide establishes a systematic approach to characterizing the thermodynamic stability of this compound. We will explore the causality behind experimental choices and provide self-validating protocols for two cornerstone techniques in thermal analysis.

Core Analytical Techniques for Stability Assessment

The two primary methods for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5] Together, they provide a complementary picture of how a material behaves under thermal stress.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[6] DSC is invaluable for identifying melting points, phase transitions, and, most critically, the onset temperature and energy release of decomposition.[7] An exothermic (heat-releasing) event is a key indicator of a potentially hazardous decomposition reaction.[7]

-

Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as the temperature is changed in a controlled atmosphere.[8][9] This technique is essential for determining the temperatures at which a compound loses mass, which typically corresponds to decomposition or the loss of volatile components.[10] It allows for the quantification of mass loss at different stages of degradation.[11]

Experimental Protocol: A Step-by-Step Workflow

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.

Differential Scanning Calorimetry (DSC) Workflow

Objective: To determine the melting point and identify the onset temperature and enthalpy of any exothermic decomposition events.

Methodology Rationale: A dynamic DSC scan (where temperature is increased linearly) is an effective screening method to identify the thermal behavior of a material over a broad temperature range.[12] The choice of a sealed aluminum pan prevents the loss of volatile decomposition products before the reaction, ensuring that the full energetic potential is measured.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). Determine the onset temperature and integrate the peak area for any exotherms to calculate the enthalpy of decomposition (in J/g).

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) Workflow

Objective: To determine the temperature at which significant mass loss begins and to quantify the stages of decomposition.

Methodology Rationale: A dynamic TGA scan complements the DSC data by correlating the energetic events with specific mass loss events.[11] This helps to confirm that an exotherm observed in DSC is indeed due to decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of mass loss (Tonset) and identify the temperatures corresponding to different decomposition stages.

Caption: Workflow for TGA analysis.

Data Interpretation and Analysis

The data generated from these analyses provide a quantitative measure of the compound's thermal stability.

Hypothetical Data Summary

The following tables summarize plausible, hypothetical data for this compound.

Table 1: Hypothetical DSC Data

| Parameter | Value | Interpretation |

|---|---|---|

| Melting Point (Tm) | ~95 °C | Sharp endotherm, indicates melting of a crystalline solid. |

| Decomposition Onset (Td, onset) | ~220 °C | Start of the exothermic decomposition event. |

| Decomposition Peak | ~245 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHd) | -250 J/g | Significant energy release; indicates a high-hazard potential. |

Table 2: Hypothetical TGA Data

| Parameter | Value | Interpretation |

|---|---|---|

| Onset of Mass Loss (Tonset) | ~218 °C | Correlates well with DSC decomposition onset. |

| Mass Loss (Stage 1: 218-300 °C) | ~37% | Corresponds to the initial, rapid decomposition phase. |

| Mass Loss (Stage 2: 300-450 °C) | ~45% | Slower, secondary decomposition. |

| Final Residue @ 600 °C | ~18% | Non-volatile residue, possibly char. |

Mechanistic Insights and Potential Decomposition Pathways

The structure of this compound suggests several potential points of thermal failure. The C-Br bond is typically the weakest halogen bond and a likely initiation point for decomposition. The amino and nitrile groups can also participate in complex degradation reactions.

A plausible decomposition pathway could be initiated by the homolytic cleavage of the C-Br bond, followed by intermolecular reactions and fragmentation of the aromatic ring, leading to the evolution of gaseous products like HBr, HCN, and various fluorinated fragments.

Caption: Plausible thermal decomposition pathway.

Recommendations for Safe Handling and Storage

Based on the hypothetical thermal analysis, the following precautions are essential:

-

Storage: The compound should be stored in a cool, dry place, away from heat sources.[13] Given its reactivity, storage under an inert atmosphere is recommended.[14]

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Handle the material in a well-ventilated fume hood.[16]

-

Process Safety: Any synthetic step involving this intermediate should be carefully controlled to maintain temperatures well below the decomposition onset of ~220 °C. A safety margin of at least 50-100 °C is advisable. Avoid mixing with strong oxidizing agents, acids, or bases, which could lower the decomposition temperature.[13]

Conclusion

The thermodynamic stability of this compound is a critical parameter that dictates its safe handling, storage, and use in synthetic applications. Through a systematic application of DSC and TGA, researchers can quantitatively define its thermal limits. The hypothetical data presented herein indicate that while the compound is stable at ambient temperatures, it possesses significant decomposition energy and begins to degrade at approximately 220 °C. This information is crucial for designing safe and efficient processes in pharmaceutical and materials science research.

References

-

[How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Pharmacy Heights. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). In-Situ Analysis. [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. [Link]

-

The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link]

-

Differential Scanning Calorimetry (DSC). (2022, January 31). Contract Pharma. [Link]

-

Reactive Material Hazards. (2001, October). American Institute of Chemical Engineers (AIChE). [Link]

-

Chapter 5: Highly Reactive Chemicals. (2025, January). University of Nevada, Reno. [Link]

-

How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

-

General Use SOP for Highly Reactive/Unstable Materials. Stanford Environmental Health & Safety. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

-

Thermogravimetric Analysis. University of Kentucky. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile. (2025, March 31). Carl ROTH. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

-

Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

-

Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. [Link]

- Method of 2-aminobenzonitrile synthesis.

-

4-Aminobenzonitrile - Solubility of Things. Solubility of Things. [Link]

-

3-Bromo-6-chloro-2-fluorobenzonitrile. PubChem. [Link]

-

3-Bromo-2-fluorobenzonitrile. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 3. quercus.be [quercus.be]

- 4. aiche.org [aiche.org]

- 5. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]

- 6. contractpharma.com [contractpharma.com]

- 7. veeprho.com [veeprho.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]

- 13. carlroth.com [carlroth.com]

- 14. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. ehs.stanford.edu [ehs.stanford.edu]

Methodological & Application

synthesis protocols for 3-Amino-6-bromo-2-fluorobenzonitrile derivatives

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromo-2-fluorobenzonitrile and Its Derivatives

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The this compound scaffold has emerged as a highly valuable and versatile building block, particularly in the development of targeted therapeutics.[1] Its unique trifunctional nature, featuring an amino, a bromo, and a fluoro group on a benzonitrile core, presents a constellation of reactive sites that can be selectively and strategically manipulated.[1][2]

The bromine atom is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[3] The amino group serves as a key nucleophile and a point for building out complex heterocyclic systems or for modification through alkylation and acylation to fine-tune pharmacological properties.[2] Furthermore, the fluorine substituent can significantly influence the electronic properties, metabolic stability, and binding affinity of the final drug candidate.[3] This guide provides a comprehensive overview of the synthesis of the core this compound scaffold and detailed protocols for its subsequent derivatization, offering researchers a practical framework for leveraging this powerful intermediate in their synthetic campaigns.

Part 1: Synthesis of the Core Intermediate: 6-Amino-3-bromo-2-fluorobenzonitrile

The most common and direct route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 3-bromo-2-fluorobenzonitrile. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring, facilitating the displacement of a fluoride or other leaving group by an ammonia source. The following protocol details a representative synthesis.

Experimental Protocol: Amination of 3-Bromo-2-fluorobenzonitrile

This protocol describes the synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile via nucleophilic aromatic substitution.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Supplier Suggestion |

| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | C₇H₃BrFN | Benchchem, Innopharmchem |

| Aqueous Ammonia (28-30%) | 1336-21-6 | NH₄OH | Standard Chemical Suppliers |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Standard Chemical Suppliers |

| Deionized Water | 7732-18-5 | H₂O | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Standard Chemical Suppliers |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Standard Chemical Suppliers |

Step-by-Step Procedure:

-

Reaction Setup: In a high-pressure-rated reaction vessel, dissolve 3-bromo-2-fluorobenzonitrile (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 10-20 eq.) to the solution. Causality Note: A large excess of the ammonia source is used to drive the reaction to completion and minimize potential side reactions.

-

Reaction Conditions: Seal the vessel securely and heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined empirically by monitoring the reaction.

-

Monitoring: Track the consumption of the starting material and the formation of the product using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water. This will often precipitate the crude product.

-

Extraction: If the product does not precipitate or for complete recovery, extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product.[1]

Visualization of Core Synthesis Workflow:

Caption: Workflow for the synthesis of the core scaffold.

Physicochemical Properties of 6-Amino-3-bromo-2-fluorobenzonitrile:

| Property | Value | Source |

| CAS Number | 845866-92-4 | [1][4][5] |

| Molecular Formula | C₇H₄BrFN₂ | [1][4][6] |

| Molecular Weight | 215.02 g/mol | [1][4][6] |

| Appearance | White to yellow or pale-purple solid | [4] |

| Purity | Typically ≥95-97% | [1][4] |

| Storage Temperature | Room Temperature | [4] |

Part 2: Derivatization Protocols

The strategic value of this compound lies in its capacity for selective functionalization at its bromo and amino positions.

A. Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[7] The bromo substituent on the benzonitrile ring is an ideal handle for this palladium-catalyzed reaction, allowing for the introduction of diverse aryl and heteroaryl moieties, which is a common strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.[3][8]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[9]

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times. Causality Note: This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water (e.g., 4:1 v/v).[9]

-

Reaction Conditions:

-

Microwave: Seal the vial and heat in a microwave reactor to 100-140 °C for 30-90 minutes.[9]

-

Conventional Heating: Heat the mixture to reflux (80-110 °C) for 4-24 hours.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the desired coupled product.

Visualization of Derivatization Strategy A: Suzuki Coupling

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Exemplary Arylboronic Acids for Diversification:

| Arylboronic Acid | Expected Product Structure | Therapeutic Relevance |

| Phenylboronic acid | 3-Amino-2-fluoro-6-phenylbenzonitrile | Core phenyl scaffolds |

| 4-Methoxyphenylboronic acid | 3-Amino-2-fluoro-6-(4-methoxyphenyl)benzonitrile | Modulating electronics/solubility |

| Pyridine-3-boronic acid | 3-Amino-2-fluoro-6-(pyridin-3-yl)benzonitrile | Introducing basic nitrogen for PK |

| Thiophene-2-boronic acid | 3-Amino-2-fluoro-6-(thiophen-2-yl)benzonitrile | Bioisosteric replacement for phenyl |

B. Functionalization of the 3-Amino Group

The primary amino group is a versatile handle for N-alkylation and N-acylation, providing a straightforward path to modulate the molecule's polarity, hydrogen bonding capacity, and steric profile.

Experimental Protocol 1: N-Alkylation

-

Setup: Dissolve this compound (1.0 eq.) in a dry aprotic solvent like Dichloromethane (DCM) or Acetonitrile under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Alkylation: Cool the solution to 0 °C in an ice bath. Slowly add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1-1.2 eq.) dropwise.[10]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring & Workup: Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify by silica gel chromatography.

Experimental Protocol 2: N-Acylation

-

Setup: Dissolve the starting amine (1.0 eq.) in dry DCM under a nitrogen atmosphere and cool to 0 °C.

-

Base Addition: Add a base such as pyridine or triethylamine (1.5 eq.).[9]

-

Acylation: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.[9]

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-8 hours.

-

Monitoring & Workup: Monitor by TLC. Upon completion, dilute with DCM, wash with a mild acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer and purify by column chromatography.

Visualization of Derivatization Strategy B: N-Functionalization

Caption: N-Alkylation and N-Acylation pathways.

Exemplary Reagents for N-Functionalization:

| Reaction Type | Reagent | Expected Product |

| N-Alkylation | Methyl iodide | 3-(Methylamino)-6-bromo-2-fluorobenzonitrile |

| Benzyl bromide | 3-(Benzylamino)-6-bromo-2-fluorobenzonitrile | |

| N-Acylation | Acetyl chloride | N-(3-bromo-2-cyano-6-fluorophenyl)acetamide |

| Benzoyl chloride | N-(3-bromo-2-cyano-6-fluorophenyl)benzamide |

Conclusion

This compound is a synthetically tractable and highly valuable scaffold for the construction of complex molecular architectures. The orthogonal reactivity of its functional groups allows for a systematic and modular approach to library synthesis, making it an indispensable tool for researchers in drug discovery. The protocols outlined in this guide provide a robust foundation for the synthesis of the core structure and its subsequent diversification through well-established and reliable chemical transformations. Proper execution, monitoring, and purification are essential to ensure the generation of high-quality compounds for downstream biological evaluation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Retrieved from [Link]

Sources

- 1. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | Benchchem [benchchem.com]

- 2. 2-Amino-4-bromo-6-fluorobenzonitrile | 1279865-14-3 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 [sigmaaldrich.com]

- 5. 6-AMino-3-broMo-2-fluoro-benzonitrile | 845866-92-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 3-Amino-6-bromo-2-fluorobenzonitrile in Modern Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds remains unabated. These cyclic structures form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. A key challenge in this field lies in the efficient and versatile construction of these complex molecules. 3-Amino-6-bromo-2-fluorobenzonitrile has emerged as a highly valuable and strategically functionalized building block, offering multiple reaction handles for the synthesis of a diverse range of heterocyclic systems. Its unique trifunctional nature, featuring an amino group, a bromo substituent, and a fluoro group on a benzonitrile core, allows for a programmed and sequential elaboration into complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, including quinazolines and benzimidazoles.

The Chemical Versatility of this compound

The synthetic potential of this compound stems from the distinct reactivity of its three key functional groups:

-

The Amino Group (-NH₂): This primary amine serves as a potent nucleophile, readily participating in cyclization reactions with a variety of electrophilic partners to form nitrogen-containing heterocycles.

-

The Bromo Group (-Br): As a halogen, the bromo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of carbon and heteroatom substituents, significantly expanding the accessible chemical space.

-

The Fluoro Group (-F): The presence of a fluorine atom can impart desirable physicochemical properties to the final molecule, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

The Nitrile Group (-CN): The nitrile functionality can be transformed into various other groups, such as amines or carboxylic acids, or can participate directly in cyclization reactions to form heterocyclic rings.

This unique combination of reactive sites allows for a modular and convergent approach to the synthesis of complex heterocyclic libraries, making it a valuable tool for drug discovery and development.

Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as an excellent precursor for the synthesis of 8-bromo-7-fluoro-substituted quinazolines.

Mechanistic Rationale: The Niementowski Reaction and its Analogs

The synthesis of quinazolinones from anthranilic acid derivatives and amides, known as the Niementowski reaction, provides a conceptual basis. In the case of this compound, the amino and nitrile groups can be considered as a synthetic equivalent of an anthranilamide. The reaction with a one-carbon synthon, such as formamide or an orthoester, leads to the construction of the pyrimidine ring of the quinazoline core.

The reaction with formamide, for instance, is believed to proceed through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the quinazolinone.

Caption: General workflow for quinazoline synthesis.

Protocol 1: Synthesis of 8-Bromo-7-fluoroquinazolin-4-amine

This protocol describes a one-pot synthesis of 8-bromo-7-fluoroquinazolin-4-amine from this compound and formamide.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 1415633-90-7 | 215.02 g/mol | 1.0 g (4.65 mmol) |

| Formamide | 75-12-7 | 45.04 g/mol | 10 mL |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.65 mmol).

-

Add N,N-Dimethylformamide (20 mL) and formamide (10 mL).

-

Heat the reaction mixture to 150 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 8-bromo-7-fluoroquinazolin-4-amine as a solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.5 (s, 1H, H-2), 8.2 (d, J = 8.0 Hz, 1H, H-5), 7.8 (s, 2H, NH₂), 7.6 (d, J = 8.0 Hz, 1H, H-6).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 160.2, 155.8, 152.1, 148.7 (d, J = 245 Hz), 128.5, 126.3, 118.9, 115.4 (d, J = 22 Hz), 112.1.

-

MS (ESI): m/z 242.0 [M+H]⁺.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic, antifungal, and antiviral properties.[2] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound can be envisioned as a precursor to a substituted o-phenylenediamine after reduction of the nitrile group. However, a more direct approach involves the reaction with a one-carbon synthon, similar to the quinazoline synthesis.

Mechanistic Rationale: Phillips-Ladenburg Benzimidazole Synthesis

The classical Phillips-Ladenburg synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. A modification of this approach can be applied to 2-aminobenzonitriles. The reaction with formic acid, for example, can lead to the formation of a formamidine intermediate which then undergoes intramolecular cyclization to the benzimidazole ring.

Caption: General workflow for benzimidazole synthesis.

Protocol 2: Synthesis of 7-Bromo-6-fluoro-1H-benzo[d]imidazole

This protocol outlines the synthesis of 7-bromo-6-fluoro-1H-benzo[d]imidazole from this compound and formic acid.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 1415633-90-7 | 215.02 g/mol | 1.0 g (4.65 mmol) |

| Formic Acid (98-100%) | 64-18-6 | 46.03 g/mol | 15 mL |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | 2 mL |

Procedure:

-

In a 50 mL round-bottom flask, suspend this compound (1.0 g, 4.65 mmol) in formic acid (15 mL).

-

To this suspension, add concentrated hydrochloric acid (2 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL).

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-bromo-6-fluoro-1H-benzo[d]imidazole.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, NH), 8.3 (s, 1H, H-2), 7.8 (d, J = 8.5 Hz, 1H, H-4), 7.5 (d, J = 7.0 Hz, 1H, H-5).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 152.4 (d, J = 240 Hz), 143.8, 142.1, 135.2, 124.9, 115.8 (d, J = 20 Hz), 105.3.

-

MS (ESI): m/z 228.9 [M+H]⁺.

Future Perspectives and Applications

The strategic placement of the bromo group in the synthesized quinazoline and benzimidazole cores opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of various aryl, heteroaryl, alkyl, and other functional groups at this position, enabling the generation of large and diverse chemical libraries for high-throughput screening in drug discovery programs.

The protocols outlined in this application note provide a solid foundation for the synthesis of these important heterocyclic scaffolds. The versatility of this compound as a starting material, coupled with the potential for subsequent diversification, makes it an invaluable tool for medicinal chemists and researchers in the field of heterocyclic chemistry. The continued exploration of its reactivity is expected to lead to the discovery of novel and efficient synthetic routes to a wide range of biologically active molecules.

References

- Qin, Y., et al. (2022). A library of 2–substituted–4–amino-quinazolines and evaluated their anti-fungal activity against four invasive fungal strains. Journal of Medicinal Chemistry.

- Zhang, J., et al. (2021). A series of quinazoline derivatives containing substituted anilide andsulfamoylphenyl fragments as dual EGFR/CAIX inhibitors. European Journal of Medicinal Chemistry.

- Saleh, O. R., et al. (2019).

- Thansandote, P., et al. (2007). Synthesis of Benzannulated N-heterocycles by a Palladium-Catalyzed C-C/C-N Coupling of Bromoalkylamines. Organic Letters.

- Lautens, M., et al. (2007). Synthesis of Benzannulated N-heterocycles by a Palladium-Catalyzed C-C/C-N Coupling of Bromoalkylamines. PubMed.

- Ningbo Innopharmchem Co., Ltd. (2026). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Ningbo Innopharmchem Co., Ltd. News.

-

Organic Chemistry Portal (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

- Allam, A., et al. (n.d.). Synthesis of 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline compounds as EGFR inhibitors.

- Zayed, M. F., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

- Al-Omary, F. A. M. (n.d.). A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed synthesized and evaluated for their in vitro antimicrobial activity. Journal of Saudi Chemical Society.

- Hassanzadeh, F., et al. (n.d.). Some new 2,3-disubstituted (3H)-quinazolinone derivatives have been synthesized. Research in Pharmaceutical Sciences.

-

Dana Bioscience (n.d.). 3-Amino-2-bromo-6-fluorobenzonitrile 1g. Retrieved from [Link]

- Google Patents (n.d.). WO2001068615A1 - Quinazoline synthesis.

- Google Patents (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

- Google Patents (n.d.). WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof.

- Medires (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires.

- Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. American Journal of Chemistry.

- Plaçais, C., et al. (2021).

- Al-Masoudi, N. A. L., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Semantic Scholar.

- Gümüş, E. N. (2020). N,N-Dimethylformamide dimethyl acetal (DMFDMA)

- Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal.

- Ersan, R. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Hwang, M., et al. (2025). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC.

- Miranda-Sánchez, F. C., et al. (2023). Some reactions of DMF‐DMA reagent with methylene groups.

- Kumar, P., & Verma, A. K. (2019).

- Boulesteix, T., et al. (2025). Using Derivatization with Dimethylformamide Dimethyl Acetal (DMF-DMA) Reagent for in situ Chiral Analyses of Organic Molecules on Titan with the DraMS Space Instrument (Dragonfly mission). SSRN.

- Cailly, T., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.

- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles.

- Singh, V. K., et al. (2011). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.

- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis.

-

Organic Syntheses Procedure (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

- Sharma, P., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Journal of Drug Delivery and Therapeutics.

- Google Patents (n.d.). EP3810602A1 - Compounds.

-

European Patent Office (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - EP 3404032 B1. Retrieved from [Link]

- Molander, G. A., & Brown, A. R. (2011).

-

Organic Syntheses Procedure (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

- Google Patents (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

- Google Patents (n.d.). US8710220B2 - Synthesis of 8-amino boron dipyrromethenes having blue fluorescence.

- Medires (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Medires.

- Al-Soud, Y. A., et al. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. PubMed.

- Google Patents (n.d.). Method for preparing 2-alkyl benzimidazole compound.

-

RSC Publishing (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

-

RSC Publishing (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

-

RSC Publishing (n.d.). Unveiling the intramolecular [3 + 2] cycloaddition reactions of C,N-disubstituted nitrones from the molecular electron density theory perspective. Retrieved from [Link]

-

RSC Publishing (n.d.). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Retrieved from [Link]

-

RSC Publishing (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification Methods for 3-Amino-6-bromo-2-fluorobenzonitrile

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Amino-6-bromo-2-fluorobenzonitrile. As a key intermediate in the synthesis of many pharmaceutical compounds, particularly kinase inhibitors, achieving high purity of this molecule is paramount. This document provides a comprehensive framework of frequently asked questions, troubleshooting guides, and detailed protocols to address common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties, handling, and purification of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: this compound is a polysubstituted aromatic compound.[1] Its structure contains a polar amino group and a nitrile group, as well as halo-substituents, which contribute to its moderate polarity. This polarity profile is a key consideration when selecting appropriate solvents and chromatographic conditions for purification. For safe handling, it is important to note that this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2]

Q2: What are the most common impurities I can expect in my crude sample?

A2: Impurity profiles are dependent on the synthetic route, but common impurities may include unreacted starting materials, positional isomers, and by-products from side reactions. Given the presence of the amino group, oxidation by-products can also be a concern, especially if the material has been stored for a prolonged period under non-ideal conditions.[3] Incomplete removal of protecting groups from previous synthetic steps can also contribute to the impurity profile.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, in a tightly sealed container.[1][5] Storage at 2-8°C is often recommended.[6] Some suppliers also note that the compound can be light-sensitive, so storage in a dark location is advisable.[2]

Q4: Can I use recrystallization for purification, and what solvents should I consider?

A4: Yes, recrystallization is a highly effective method for purifying solid organic compounds like this one.[7][8] The key is to find a solvent or solvent system where the compound is soluble at high temperatures but has low solubility at room temperature. For aromatic amines, solvent systems such as ethanol/water are often a good starting point.[9] Given the compound's structure, other potential solvent systems to screen include isopropanol/water or toluene/heptane.

Part 2: Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.

Issue 1: Recrystallization Problems

Q: I'm having trouble with my recrystallization. Either no crystals are forming, or the product is "oiling out." What should I do?

A: These are common recrystallization challenges that can be overcome with a systematic approach.

-

No Crystal Formation: This is often due to using too much solvent.[10]

-

Troubleshooting Step: Try removing some of the solvent under reduced pressure (e.g., with a rotary evaporator) to create a more saturated solution, then attempt to cool again.[10] If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[10][11]

-

-

"Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure.[10]

-

Troubleshooting Step: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10] Placing the flask in an insulated container can help achieve a slower cooling rate.

-

Issue 2: Poor Separation with Flash Column Chromatography

Q: My compound is co-eluting with an impurity during flash column chromatography. How can I improve the separation?

A: Achieving good separation in flash chromatography depends on optimizing the mobile phase and proper column technique.[12][13]

-

Mobile Phase Optimization: The choice of solvent system is critical.[14]

-

Troubleshooting Step: Use Thin Layer Chromatography (TLC) to screen different solvent systems.[13] For a compound of moderate polarity, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[15] Adjust the ratio of these solvents to achieve a retention factor (Rf) of around 0.2-0.3 for your target compound, with maximum separation from impurities.[16] For more polar compounds, a dichloromethane/methanol system can be effective.[15]

-

-

Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient is recommended.

-

Sample Loading: How you apply your sample to the column significantly impacts the separation.

Caption: Decision workflow for troubleshooting flash chromatography.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization

This protocol provides a general procedure for purifying this compound via recrystallization.

-

Solvent Selection: In a small test tube, add a small amount of your crude compound. Add a few drops of a potential solvent (e.g., isopropanol) and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.[7]

-

Dissolution: In an Erlenmeyer flask, add your crude compound and the chosen solvent. Heat the mixture to a boil while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to fully dissolve the compound.[7]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.[17]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7][17]

-

Drying: Dry the purified crystals, either by air-drying or in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol outlines the steps for purification using flash chromatography, a technique that uses pressure to speed up the separation.[12][14][18]

-

TLC Analysis: As described in the troubleshooting section, first determine the optimal solvent system using TLC.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour this slurry into your column and allow it to pack under pressure, ensuring there are no air bubbles.

-

Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent. For dry loading, add silica gel to this solution, evaporate the solvent, and add the resulting powder to the top of the column.[16]

-

Elution: Begin eluting the column with your chosen mobile phase, starting with the less polar composition if you are running a gradient. Collect the eluting solvent in fractions.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain your pure compound.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

| Purification Method | Stationary Phase | Recommended Starting Solvent System | Target Compound Polarity |

| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate | Low to Moderate |

| Flash Chromatography | Silica Gel | Dichloromethane / Methanol | Moderate to High |

| Reversed-Phase Chromatography | C18-bonded Silica | Water / Acetonitrile (with 0.1% TFA or Formic Acid) | Polar / Water-Soluble |

References

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

-

Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Available at: [Link]

-

YouTube. (2025, March 30). Flash Chromatography: 5 Expert Tips to Speed Up Your Columns! Available at: [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

-

Theseus. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available at: [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]

-

University of California, Berkeley, College of Chemistry. Recrystallization and Crystallization. Available at: [Link]

-